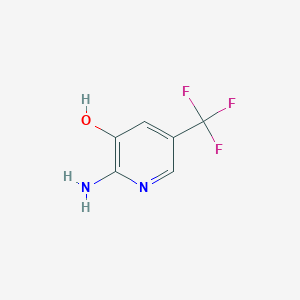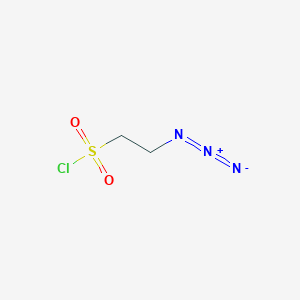
2-アジドエタン-1-スルホニルクロリド
説明
2-Azidoethane-1-sulfonyl chloride is a chemical compound that contains 12 bonds in total, including 8 non-H bonds, 4 multiple bonds, 3 rotatable bonds, 4 double bonds, 1 positively charged N, and 1 sulfone . It contains 13 atoms: 4 Hydrogen atoms, 2 Carbon atoms, 3 Nitrogen atoms, 2 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom .
Synthesis Analysis
The synthesis of 2-Azidoethane-1-sulfonyl chloride can be achieved through a ‘sulfonyl-azide-free’ (SAFE) aqueous-phase diazo transfer reaction . This protocol has displayed a remarkable substrate scope and can be applied to generating arrays of diazo compounds for further evolution via combinatorial chemistry .Molecular Structure Analysis
The molecular structure of 2-Azidoethane-1-sulfonyl chloride is characterized by the presence of azido groups, which are chemically active and can decompose to azenes when illuminated or heated .Chemical Reactions Analysis
Organic azides, such as 2-Azidoethane-1-sulfonyl chloride, are known for their versatility in chemical reactions. They can participate in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . They can also act as reagents for organic synthesis .Physical And Chemical Properties Analysis
2-Azidoethane-1-sulfonyl chloride is a type of organic azide. Organic azides are chemically active and can decompose to azenes, which are very reactive . They are known for their unique properties and play a distinct role in propellants and high explosive energetic materials .科学的研究の応用
高エネルギー材料
2-アジドエタン-1-スルホニルクロリドなどの有機アジドは、アジド基(–N 3)を含む新規な高エネルギー材料の一種であり、主に高エネルギー接着剤や高エネルギー可塑剤に用いられます . これらは、推進剤や高爆発性高エネルギー材料において明確な役割を果たしています . アジド基は、エネルギーレベルを向上させ、高エネルギー材料の優れた性能を発揮します .
トリアゾールの合成
Cu(I)を触媒として、環状付加反応は選択的に4-置換1-(N-スルホニル)-1,2,3-トリアゾールを生成します . この方法は、3つの窒素原子を含む5員環の芳香族化合物であるトリアゾールの合成に使用されます .
高爆発物および推進剤中の可塑剤
有機アジド化合物は、アジド基と硝酸エステルを持っています。 これらは、高爆発物や推進剤に用いられる新しい可塑剤です . この種の有機アジド化合物は、最も潜在的な用途を持っています .
化学的性質
アジド化合物は、アジ化水素(HN 3)の誘導体です。 分子の特徴は、すべてのアジド化合物がアジド基を持っていることです . これらは化学的に活性であり、照射または加熱されると、非常に反応性の高いアゼンに分解します .
有機合成
2-アジドエタン-1-スルホニルクロリドは、科学研究で使用される汎用性の高い化合物です. その用途は、有機合成から医薬品化学まで多岐にわたります.
医薬品化学
医薬品化学の分野では、2-アジドエタン-1-スルホニルクロリドは、さまざまな医薬品化合物の合成のためのビルディングブロックとして使用できます.
作用機序
Target of Action
Sulfonyl chlorides, in general, are known to react with a variety of organic compounds, including amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and sulfonate thioesters, respectively .
Mode of Action
2-Azidoethane-1-sulfonyl chloride is a type of sulfonyl chloride, which are electrophilic in nature and can undergo nucleophilic substitution reactions . The azide group (-N3) and the sulfonyl chloride group (-SO2Cl) in 2-Azidoethane-1-sulfonyl chloride can react with various nucleophiles, leading to a wide range of chemical transformations .
Biochemical Pathways
It’s worth noting that sulfonyl chlorides are often used in the synthesis of sulfonamide drugs, which can inhibit the enzymatic activity of carbonic anhydrase and dihydropteroate synthetase, affecting various biochemical pathways .
Result of Action
Sulfonyl chlorides, in general, are known to react with various nucleophiles, leading to a wide range of chemical transformations .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Azidoethane-1-sulfonyl chloride . For instance, the reductive coupling of sulfonyl chlorides to the corresponding disulfides can be achieved rapidly with SO2/KI/H2SO4 system in moderate to good yields at 80 °C in water .
将来の方向性
生化学分析
Biochemical Properties
2-Azidoethane-1-sulfonyl chloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. One of the primary interactions is with carbonic anhydrases, which are zinc metalloenzymes involved in crucial biosynthetic reactions such as glucogenesis, lipogenesis, and ureagenesis . The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation, depending on the specific biochemical context.
Cellular Effects
2-Azidoethane-1-sulfonyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of 2-Azidoethane-1-sulfonyl chloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can form covalent bonds with specific amino acid residues in enzymes, leading to their inhibition or activation. This interaction can result in the modulation of enzymatic activity and subsequent changes in cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azidoethane-1-sulfonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-Azidoethane-1-sulfonyl chloride in in vitro or in vivo studies has demonstrated potential impacts on cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Azidoethane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
2-Azidoethane-1-sulfonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. The compound can affect metabolic fluxes and metabolite levels, leading to changes in the overall metabolic profile of cells. For example, it can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 2-Azidoethane-1-sulfonyl chloride within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within different cellular compartments can impact its overall efficacy and function .
Subcellular Localization
The subcellular localization of 2-Azidoethane-1-sulfonyl chloride is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biological effects .
特性
IUPAC Name |
2-azidoethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClN3O2S/c3-9(7,8)2-1-5-6-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNADWWQVAAOJDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803566-17-7 | |
| Record name | 2-azidoethane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(4-amino-1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1528306.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)amino]benzoic acid](/img/structure/B1528307.png)
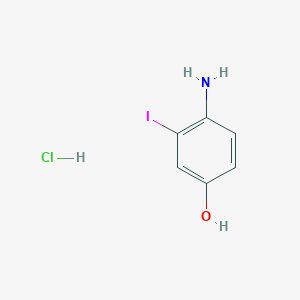
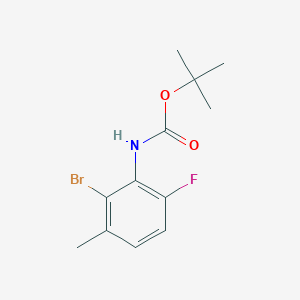
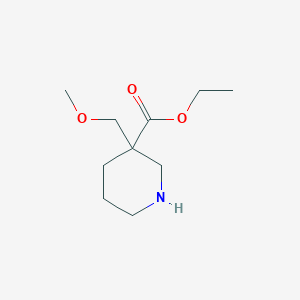
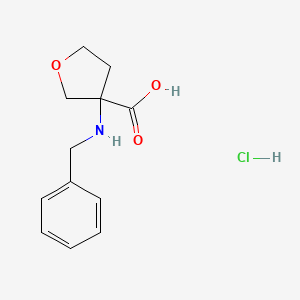
![Tert-butyl 2-{[1-(ethylcarbamoyl)piperidin-4-yl]amino}acetate](/img/structure/B1528316.png)
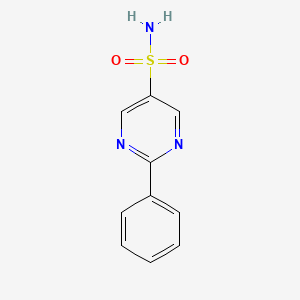
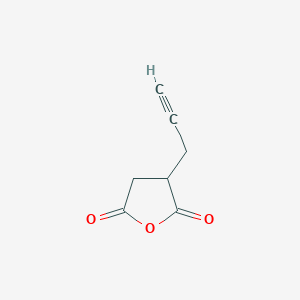
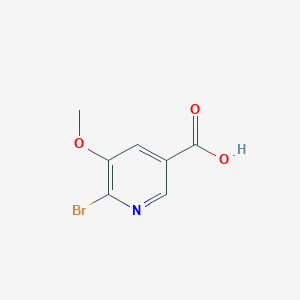
![tert-butyl N-[3-hydroxy-2-(pyridin-4-ylmethyl)propyl]carbamate](/img/structure/B1528322.png)
![1-{4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1528323.png)

